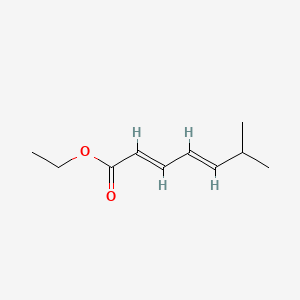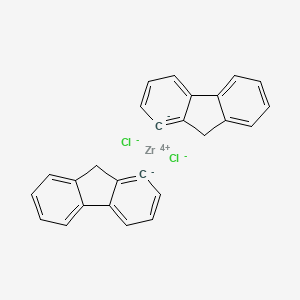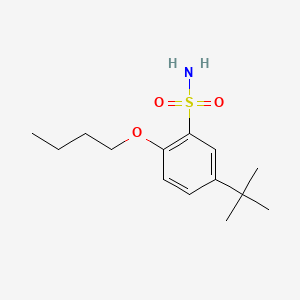
myo-Inositol, 1,2,4,5,6-pentakis-O-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
myo-Inositol, 1,2,4,5,6-pentakis-O-(phenylmethyl)-: is a derivative of myo-inositol, a naturally occurring carbohydrate. This compound is characterized by the substitution of five hydroxyl groups with phenylmethyl groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of myo-Inositol, 1,2,4,5,6-pentakis-O-(phenylmethyl)- typically involves the protection of the hydroxyl groups of myo-inositol followed by selective deprotection and substitution with phenylmethyl groups. One common method involves the use of benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate to achieve the substitution .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using similar protection and substitution techniques, ensuring high purity and yield through optimized reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethyl groups, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the phenylmethyl groups, converting them back to hydroxyl groups.
Substitution: The phenylmethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium hydride or potassium carbonate in the presence of appropriate electrophiles.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: myo-Inositol derivatives with hydroxyl groups.
Substitution: Various substituted myo-inositol derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of other complex inositol derivatives.
- Studied for its unique reactivity and potential as a building block in organic synthesis.
Biology:
- Investigated for its role in cellular signaling pathways, particularly those involving inositol phosphates.
Medicine:
- Explored for its potential therapeutic applications, including its effects on insulin sensitivity and ovarian function.
Industry:
- Potential applications in the development of novel materials and pharmaceuticals due to its unique chemical properties.
Mechanism of Action
The mechanism by which myo-Inositol, 1,2,4,5,6-pentakis-O-(phenylmethyl)- exerts its effects involves its interaction with various molecular targets and pathways. In cellular signaling, it can act as a second messenger, modulating the activity of enzymes and receptors involved in inositol phosphate metabolism . This modulation can influence various physiological processes, including cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
myo-Inositol, 1,2,3,4,5,6-hexakisphosphate: Known for its role in cellular signaling and phosphate metabolism.
myo-Inositol, 1,3,4,5,6-pentakisphosphate: Another inositol derivative with significant biological activity.
Uniqueness: myo-Inositol, 1,2,4,5,6-pentakis-O-(phenylmethyl)- is unique due to the presence of phenylmethyl groups, which impart distinct chemical properties and reactivity compared to other inositol derivatives. This uniqueness makes it valuable in research focused on understanding the effects of such substitutions on inositol’s biological and chemical behavior .
Properties
CAS No. |
13264-84-1 |
|---|---|
Molecular Formula |
H2K2O4S2 |
Molecular Weight |
0 |
Synonyms |
myo-Inositol, 1,2,4,5,6-pentakis-O-(phenylmethyl)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(4-chloro-2-ethoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B1172314.png)
![1-[(2-ethoxy-4-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B1172315.png)
![1-[(6-butoxy-2-naphthyl)sulfonyl]-1H-pyrazole](/img/structure/B1172318.png)
